molecular formula C12H11NO4 B1325497 2-(2,6-Dimethoxybenzoyl)oxazole CAS No. 898784-36-6

2-(2,6-Dimethoxybenzoyl)oxazole

Cat. No. B1325497
M. Wt: 233.22 g/mol
InChI Key: KAWXFKOIRDUKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethoxybenzoyl)oxazole, also known as DMBO, is a chemical compound that has been of great interest to researchers due to its unique properties and potential applications. It has a linear formula of C12H11NO2 .


Synthesis Analysis

The synthesis of oxazole rings, such as 2-(2,6-Dimethoxybenzoyl)oxazole, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular formula of 2-(2,6-Dimethoxybenzoyl)oxazole is C12H11NO4. The molecular weight is 233.22 g/mol.


Chemical Reactions Analysis

Oxazoles are five-membered aromatic heterocyclic compounds with an oxygen and nitrogen atom in positions 1 and 3, respectively . These azo compounds and thiazoles have incredible versatility and can act as synthetic and pharmaceutical intermediates .


Physical And Chemical Properties Analysis

The density of 2-(2,6-Dimethoxybenzoyl)oxazole is 1.217g/cm3 . The boiling point is 405.5ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxazole compounds, including 2-(2,6-Dimethoxybenzoyl)oxazole, show a wide range of biological activities due to their ability to bind with various enzymes and receptors. They have been frequently employed in the treatment of diseases and have significant potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).
  • Oxazole derivatives are synthesized through various methods, one of which involves the use of serine-derived oxazoles and cyclodehydration reactions. These methods provide a framework for producing related oxazole derivatives (Rizzo, Anderson, Heinz, Hoying, & Panetta, 2000).

Applications in Material Science

Analytical Chemistry Applications

  • Oxazole rings have been used in photooxidation processes in thin films, utilizing various dyes as photosensitizers. This process is applicable in photoresist technology for development in aqueous solutions of amines (Ito, Ikeda, & Ichimura, 1993).

Role in Drug Synthesis and Characterization

  • The synthesis of oxazole compounds has been pivotal in creating drugs with anticonvulsant properties. For instance, a study synthesized 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, evaluating their anticonvulsant effect and neurotoxicity (Wei, Wu, Sun, Chai, & Quan, 2010).

Electrochemical Studies

properties

IUPAC Name

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXFKOIRDUKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642118
Record name (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethoxybenzoyl)oxazole

CAS RN

898784-36-6
Record name (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.